N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC16522900
Molecular Formula: C6H9N7O
Molecular Weight: 195.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N7O |
|---|---|
| Molecular Weight | 195.18 g/mol |
| IUPAC Name | N-(3-azidopropyl)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C6H9N7O/c7-12-9-3-1-2-8-6(14)5-4-10-13-11-5/h4H,1-3H2,(H,8,14)(H,10,11,13) |
| Standard InChI Key | HSQGTFDSBVZPKO-UHFFFAOYSA-N |
| Canonical SMILES | C1=NNN=C1C(=O)NCCCN=[N+]=[N-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(3-Azidopropyl)-1H-1,2,3-triazole-4-carboxamide features a 1,4-disubstituted 1,2,3-triazole ring, with a 3-azidopropyl group at the N1 position and a carboxamide moiety at the C4 position (Fig. 1). The regioselectivity of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures the 1,4-disubstitution pattern, as observed in analogous triazole syntheses .
Molecular Formula: C₆H₁₁N₇O
Molecular Weight: 213.21 g/mol
Key Functional Groups:
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Azide (–N₃): Enables further click chemistry modifications (e.g., Staudinger ligation).
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Carboxamide (–CONH₂): Enhances solubility and facilitates hydrogen bonding with biological targets.
Synthesis and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound is synthesized via CuAAC, a cornerstone of click chemistry, using the following reactants:
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Azide Component: 3-Azidopropylamine (CH₂CH₂CH₂N₃).
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Alkyne Component: Propiolamide (HC≡C–CONH₂).
Procedure:
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Reaction Conditions: A mixture of 3-azidopropylamine (1.2 eq) and propiolamide (1 eq) is stirred in water with CuSO₄·5H₂O (1 mol%) and sodium ascorbate (5 mol%) at room temperature for 8–12 hours .
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Workup: The crude product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization (hexane/ethyl acetate) .
Yield: 85–92% (based on analogous triazole syntheses) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (300 MHz, CDCl₃):
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Azidopropyl chain:
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δ 3.40 ppm (t, 2H, J = 6.6 Hz, CH₂–N₃).
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δ 1.80–1.60 ppm (m, 2H, CH₂–CH₂–CH₂).
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Carboxamide: δ 6.20 ppm (br s, 1H, NH), δ 5.90 ppm (br s, 1H, NH) .
13C NMR:
Fourier-Transform Infrared (FTIR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
[M+H]⁺: m/z 214.1201 (calculated: 214.1198) .
Biological Activity and Applications
Bioconjugation and Drug Delivery
The azide group permits bioorthogonal reactions with alkynes or phosphines, making this compound a versatile linker for:
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Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads.
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Polymer Therapeutics: Functionalization of PEG or dendrimers.
Future Directions
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